2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxy group, a pyrrolidinylsulfonyl phenyl group, and an acetamide linkage, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The next step involves the formation of the acetamide linkage by reacting the acid with an amine derivative, such as 4-(pyrrolidin-1-ylsulfonyl)aniline, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and pyrrolidinylsulfonyl groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The brominated phenoxy group and the pyrrolidinylsulfonyl phenyl group could play crucial roles in binding to the target and exerting the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-[4-(morpholin-1-ylsulfonyl)phenyl]acetamide
- 2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- 2-(2-bromo-4-methylphenoxy)-N-[4-(azetidin-1-ylsulfonyl)phenyl]acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of the pyrrolidinylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-14-4-9-18(17(20)12-14)26-13-19(23)21-15-5-7-16(8-6-15)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDUIJWSOWSGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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